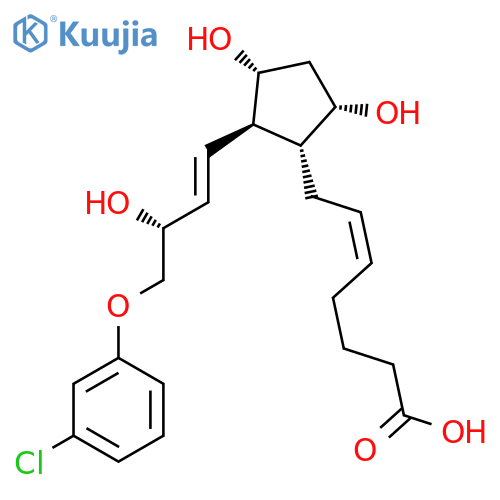Cas no 40665-92-7 (Cloprostenol)
クロプロステノール(Cloprostenol)は合成プロスタグランジンF2αアナログであり、主に家畜の繁殖管理に用いられる。黄体退行作用を有し、発情同期化や分娩誘発に効果的である。高い生体利用率と標的組織への選択性を示し、低用量でも安定した効果を発揮する。特に牛や豚の繁殖効率向上に寄与し、正確なタイミングでの発情誘発が可能となる。化学的安定性に優れ、冷蔵保存が不要な製剤も存在する。投与プロトコルが簡便で、現場適用性が高い点が特徴である。

Cloprostenol structure
Cloprostenol 化学的及び物理的性質
名前と識別子
-
- Cloprostenol
- (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
- (Z)-7-(2-((E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid
- (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chloranylphenoxy)-3-oxidanyl-but-1-enyl]-3,5-bis(oxidanyl)cyclopentyl]hept-5-enoic acid
- (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid
- Cloprostenol (INN)
- Dalmazin [veterinary] (TN)
- (1-alpha-(z),2-beta-(1e,3r*),3-alpha,5-alpha)-(+-)-yclopentyl)
- (+)-16-M-CHLOROPHENOXY TETRANOR PROSTAGLANDIN F2ALPHA
- (+)-9ALPHA,11ALPHA,15-TRIHYDROXY-16-(3-CHLOROPHENOXY)-17,18,19,20-TETRANOR-PROSTA-5Z,13E-DIEN-1-OIC ACID
- (+)-CLOPROSTENOL
- VJGGHXVGBSZVMZ-QIZQQNKQSA-N
- BDBM50085910
- Racemic cloprostenol
- 100786-10-5
- 40665-92-7
- REL-(5Z)-7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTEN-1-YL)-3,5-DIHYDROXYCYCLOPENTYL)-5-HEPTENOIC ACID
- MS-27481
- CLOPROSTENOL [MI]
- 5-Heptenoic acid, 7-(2-(4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (1-alpha-(Z),2-beta-(1E,3R*),3-alpha,5-alpha)- (+-)-
- 16-(m-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2alpha
- CS-7779
- Estrophan
- Dalmazin (veterinary)
- (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoicacid
- BRD-K17850764-001-02-6
- 16-(M-CHLOROPHENOXY)-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
- (+-)-(Z)-7-((1R*,2R*,3R*,5S*)-2-((E)-(3R*)-4-(3-Chlorophenoxy-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptensaeure
- Oestrophane
- (+-)-Cloprostenol
- CLOPROSTENOL [INN]
- UNII-4208238832
- (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
- 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-2-((1E,3S)-4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTEN-1-Y))-3,5-DIHYDROXYCYCLOPENTYL)- (5Z)-REL-
- 5-HEPTENOIC ACID, 7-(2-(4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTENYL)-3,5-DIHYDROXYCYCLOPENTYL)-, (1A(Z),2B(1E,3R*),3.ALPHA.,5.ALPHA.),- (+/-)-
- Cloprostenolum
- Cloprostenol, (+)-
- cloprostenol-(+/-)
- DTXSID50860575
- GTPL1894
- Oestrophan
- HMS3402O21
- SCHEMBL123595
- AC-24773
- CHEMBL37853
- 7-{2-[4-(3-Chloro-phenoxy)-3-hydroxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl}-hept-5-enoic acid
- (Z)-7-{(1R,2R,3R,5S)-2-[(E)-(R)-4-(3-Chloro-phenoxy)-3-hydroxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl}-hept-5-enoic acid
- IDI1_034049
- D-Cloprostenol
- CLOPROSTENOL, (+/-)-
- Cloprostenol [INN:BAN]
- EINECS 255-028-8
- Q27076117
- (+/-)-(Z)-7-((1R*,2R*,3R*,5S*)-2-((E)-(3R*)-4-(M-CHLOROPHENOXY)-3-HYDROXY-1-BUTENYL)-3,5-DIHYDROXYCYCLOPENTYL)-5-HEPTENOIC ACID
- 1ST11380
- Estrophane
- Estrofan
- BSPBio_001579
- HMS1791O21
- DTXCID3028346
- UNII-52EJR3Y9IN
- NCGC00161343-03
- HMS3648H06
- 54276-21-0
- Cloprostenolum [INN-Latin]
- 52EJR3Y9IN
- EX-A3213
- HMS1989O21
- (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid
- HY-107381
- SR-01000946503-1
- NCGC00161343-01
- BRD-K17850764-236-08-5
- NCGC00161343-02
- Dalmaprost D
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (5Z)-rel-
- SR-01000946503
- Dalmazin
- R-Cloprostenol
- DB11507
- 15-epi Cloprostenol
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl)-3,5-dihydroxycyclopentyl)-, (5Z)-
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (5Z)-
- AC-6104
- CHEBI:177470
- ICI 80996
- BRD-K17850764-236-03-6
- AKOS015964975
- (+/-)-Cloprostenol
- DTXSID7048372
- Cloprostenolum (INN-Latin)
- DA-59428
- G60924
- BRD-K17850764-236-11-9
-
- MDL: MFCD00217060
- インチ: 1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
- InChIKey: VJGGHXVGBSZVMZ-QIZQQNKQSA-N
- ほほえんだ: ClC1=CC=CC(=C1)OC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 424.16500
- どういたいしつりょう: 424.1652663g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 11
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 密度みつど: 1.1217 (rough estimate)
- ゆうかいてん: Not available
- ふってん: 535.77°C (rough estimate)
- フラッシュポイント: 333.6±31.5 °C
- 屈折率: 1.4429 (estimate)
- ようかいど: Chloroform, DMSO, Methanol
- PSA: 107.22000
- LogP: 3.19500
- じょうきあつ: 0.0±1.9 mmHg at 25°C
- 酸性度係数(pKa): 4.76±0.10(Predicted)
Cloprostenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:-20°C Freezer, Under Inert Atmosphere
Cloprostenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C587300-10mg |
Cloprostenol |
40665-92-7 | 10mg |
$ 178.00 | 2023-09-08 | ||
| TRC | C587300-50mg |
Cloprostenol |
40665-92-7 | 50mg |
$ 770.00 | 2023-09-08 | ||
| A2B Chem LLC | AX52755-50mg |
Cloprostenol NA |
40665-92-7 | 50mg |
$858.00 | 2024-04-20 | ||
| A2B Chem LLC | AX52755-10mg |
Cloprostenol NA |
40665-92-7 | 10mg |
$291.00 | 2024-04-20 | ||
| A2B Chem LLC | AX52755-100mg |
Cloprostenol NA |
40665-92-7 | 100mg |
$1459.00 | 2024-04-20 | ||
| TRC | C587300-100mg |
Cloprostenol |
40665-92-7 | 100mg |
$ 1397.00 | 2023-09-08 | ||
| TRC | C587300-25mg |
Cloprostenol |
40665-92-7 | 25mg |
$413.00 | 2023-05-18 |
Cloprostenol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:40665-92-7)Cloprostenol
注文番号:LE16080
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:13
価格 ($):discuss personally
Cloprostenol 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
40665-92-7 (Cloprostenol) 関連製品
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:40665-92-7)Cloprostenol

清らかである:99%
はかる:10mg
価格 ($):242.0
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
(CAS:40665-92-7)Cloprostenol

清らかである:99%
はかる:G
価格 ($):問い合わせ




